CWP232228 Demonstrates Potent Cellular Antiproliferative Activity in Hepatocellular Carcinoma Models, Distinct from Reporter-Based Potency of iCRT Analogs
CWP232228 exhibits a specific range of antiproliferative IC50 values across multiple hepatocellular carcinoma (HCC) cell lines, which is a more direct measure of cellular efficacy than biochemical or reporter gene assays. This cellular potency is a key differentiator when compared to the highly potent reporter activity of the iCRT series compounds, which often do not translate proportionally to cell growth inhibition [REFS-1, REFS-2].
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.566 μM (Hep3B), 2.630 μM (Huh7), 2.596 μM (HepG2) |
| Comparator Or Baseline | iCRT3: 8.2 nM in Wnt3a-dependent SuperTopFlash STF16-luc reporter assay (HEK293) . iCRT5: 18 nM in the same reporter assay . Direct antiproliferative IC50 values in HCC lines are not the primary reported metric for iCRT series. |
| Quantified Difference | The metrics are not directly comparable (cell proliferation vs. reporter assay). CWP232228's potency is defined in a functional cellular growth context relevant to oncology, whereas iCRT3/5 potency is defined by a highly sensitive transcriptional readout. |
| Conditions | CWP232228: Cells treated for 48 hours with 0.01-10 μM concentration range. iCRT3/5: HEK293 cells transfected with a Wnt-responsive luciferase reporter. |
Why This Matters
For research aimed at assessing tumor cell viability, CWP232228 provides a directly validated cellular IC50, whereas the iCRT series' primary potency data from reporter assays may not predict their functional effect on cell growth, leading to potential misinterpretation of results and suboptimal experimental design.
